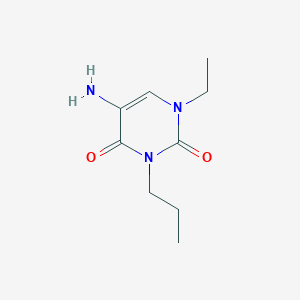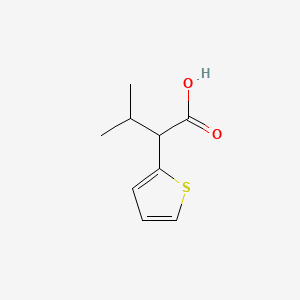
3-Methyl-2-(thiophen-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(thiophen-2-yl)butanoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(thiophen-2-yl)butanoic acid typically involves the introduction of a thiophene ring into a butanoic acid framework. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources. Another method is the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using robust and cost-effective methods. The Paal-Knorr synthesis and Gewald reaction are scalable and can be adapted for industrial use. Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-2-(thiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(thiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutanoic acid: A structurally similar compound with different chemical properties.
Thiophene-2-carboxylic acid: Another thiophene derivative with distinct reactivity.
Uniqueness
3-Methyl-2-(thiophen-2-yl)butanoic acid is unique due to the presence of both a thiophene ring and a branched butanoic acid moiety. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C9H12O2S |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
3-methyl-2-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-6(2)8(9(10)11)7-4-3-5-12-7/h3-6,8H,1-2H3,(H,10,11) |
Clave InChI |
DQGVKGKFLMRHJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CS1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


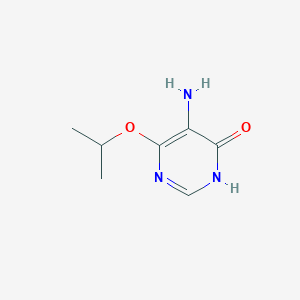
![2-(3-Chloroprop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13301562.png)
![1-[(2-Bromothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13301568.png)
![2-{[(4-Cyanophenyl)methyl]amino}acetamide](/img/structure/B13301570.png)
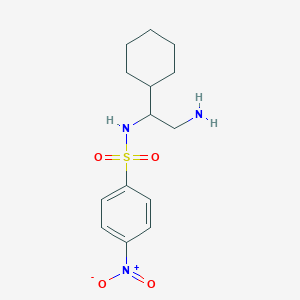
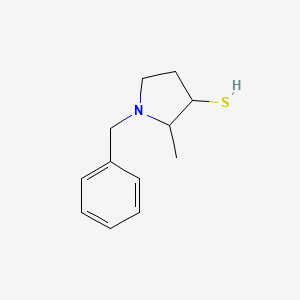
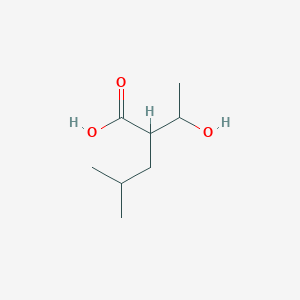
![2-[Amino(cyclopropyl)methyl]-4-(propan-2-YL)phenol](/img/structure/B13301601.png)
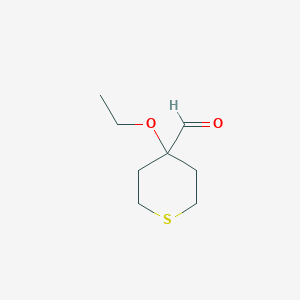
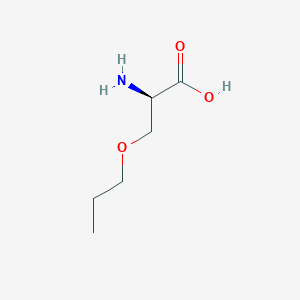
![3-Bromo-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13301611.png)
![4-[(Azetidin-3-yloxy)methyl]pyridine](/img/structure/B13301619.png)
